4-[1-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)ethyl]morpholine
Description
The compound contains several functional groups including a 1,2,3-triazole ring, a naphthylmethyl group, a piperidine ring, and a morpholine ring . These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The 1,2,3-triazole ring could be synthesized from aliphatic alkynes and aromatic bromides in the presence of a catalytic amount of cellulose CuI nanoparticles . The naphthylmethyl group could be derived from 1-naphthylmethyl . The piperidine and morpholine rings are common structures in organic chemistry and there are many methods for their synthesis .Molecular Structure Analysis
The compound has a complex structure with multiple rings. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The naphthylmethyl group is a two-ring structure with a methyl group attached. The piperidine ring is a six-membered ring with one nitrogen atom and the morpholine ring is a six-membered ring with one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The 1,2,3-triazole ring could participate in reactions with electrophiles or nucleophiles. The naphthylmethyl group could undergo reactions typical of aromatic compounds. The piperidine and morpholine rings could undergo reactions typical of amines and ethers, respectively .Future Directions
Properties
IUPAC Name |
[4-(1-morpholin-4-ylethyl)piperidin-1-yl]-[1-(naphthalen-1-ylmethyl)triazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2/c1-19(28-13-15-32-16-14-28)20-9-11-29(12-10-20)25(31)24-18-30(27-26-24)17-22-7-4-6-21-5-2-3-8-23(21)22/h2-8,18-20H,9-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUSFYFVFVZLON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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